molecular formula C8H15N2O3PS3 B14675151 o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate CAS No. 38090-82-3

o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate

Cat. No.: B14675151
CAS No.: 38090-82-3
M. Wt: 314.4 g/mol
InChI Key: OTKCZSVGOXDQII-UHFFFAOYSA-N
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Description

o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate: is an organophosphate compound primarily known for its use as an insecticide. It is a broad-spectrum insecticide that targets sucking and chewing insects. This compound has been used in various agricultural applications to protect crops from pests .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate involves the reaction of diethyl phosphorodithioate with a suitable thiadiazole derivative. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .

Mechanism of Action

The primary mechanism of action of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate is through the inhibition of acetylcholinesterase (AchE). This enzyme is crucial for breaking down acetylcholine in the nervous system. By inhibiting AchE, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .

Properties

CAS No.

38090-82-3

Molecular Formula

C8H15N2O3PS3

Molecular Weight

314.4 g/mol

IUPAC Name

diethoxy-[(5-methoxy-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H15N2O3PS3/c1-4-12-14(15,13-5-2)16-6-7-9-10-8(11-3)17-7/h4-6H2,1-3H3

InChI Key

OTKCZSVGOXDQII-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCC1=NN=C(S1)OC

Origin of Product

United States

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